molecular formula C17H19ClN4O2S B2593213 5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-13-9

5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2593213
CAS No.: 898346-13-9
M. Wt: 378.88
InChI Key: UYPTVKVTFQWFFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The presence of the chlorophenyl, morpholino, thiazole, and triazole groups would contribute to the overall structure and properties of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) describes the synthesis of novel 1,2,4-triazole derivatives, including the preparation of compounds structurally related to the one of interest. These compounds were evaluated for their antimicrobial activities, with some displaying good to moderate activities against various test microorganisms. This research underscores the potential of such chemical structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Vibrational Spectroscopic and Quantum Mechanical Study

Kuruvilla et al. (2018) conducted a vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of a compound with a similar chemical structure. This study provides insights into the spectroscopic properties, optimized molecular geometry, vibrational wavenumbers, and molecular electrostatic potential, highlighting the compound's biological activity potential. Such detailed analysis aids in understanding the structural and electronic properties that contribute to the compound's activity (Kuruvilla, Prasana, Muthu, & George, 2018).

Mechanism of Action

Properties

IUPAC Name

5-[(4-chlorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-7-9-24-10-8-21)11-3-5-12(18)6-4-11/h3-6,14,23H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPTVKVTFQWFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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